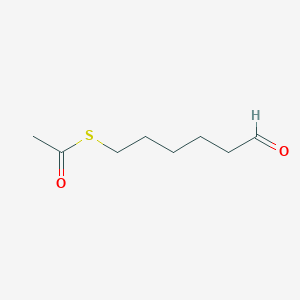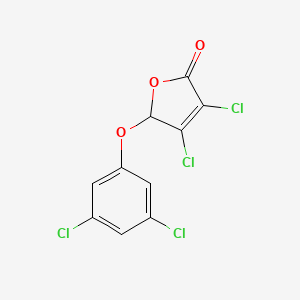
Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This particular compound is notable for its unique structure, which includes an ethyl ester group and a methoxyethenyl substituent on the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Methoxyethenyl Group: The methoxyethenyl group can be introduced via a Heck reaction, where a vinyl ether is coupled with a halogenated pyrrole derivative in the presence of a palladium catalyst.
Esterification: The carboxyl group on the pyrrole ring can be esterified using ethanol and a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced pyrrole derivatives.
Substitution: The methoxyethenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives
Reduction: Reduced pyrrole derivatives
Substitution: Various substituted pyrrole derivatives
科学研究应用
Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrrole derivatives.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxyethenyl group can participate in various chemical reactions, such as nucleophilic addition and substitution, which can modulate the activity of enzymes and receptors. Additionally, the pyrrole ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function and stability.
相似化合物的比较
Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
2-Methoxyethanol: A glycol ether with solvent properties, used in various industrial applications.
2-Ethoxyethanol: Another glycol ether, similar to 2-methoxyethanol, but with an ethoxy group instead of a methoxy group.
2-Methoxyethyl acetate: An ester of 2-methoxyethanol, used as a solvent in coatings and inks.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrrole ring with an ethyl ester and methoxyethenyl substituents. This structure imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
647836-48-4 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)8-4-6-11-9(8)5-7-13-2/h4-7,11H,3H2,1-2H3 |
InChI 键 |
OIIDXIZWCNKORP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC=C1)C=COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B15170615.png)






![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)
![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)

![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B15170682.png)
![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)
![2-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B15170694.png)
